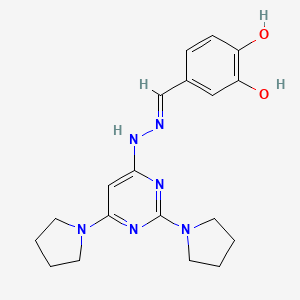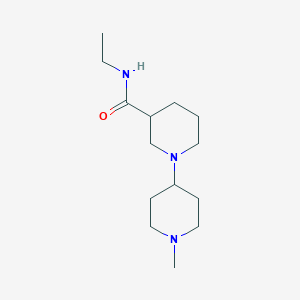![molecular formula C10H9N3O2S2 B6096784 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6096784.png)
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone is a chemical compound that has been extensively studied for its potential application in scientific research. It is commonly referred to as "AHTN" and has a molecular formula of C11H10N2O2S2. AHTN is a thione derivative of pyrimidine and thienyl that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of AHTN is not fully understood. However, it has been suggested that AHTN inhibits the activity of enzymes involved in DNA synthesis, which leads to the inhibition of cell proliferation. AHTN has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important in the regulation of cell growth and development.
Biochemical and Physiological Effects:
AHTN has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress, which is a process that leads to the accumulation of reactive oxygen species in cells. AHTN has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is an important enzyme involved in the regulation of neurotransmitter activity. AHTN has also been found to affect the expression of various genes involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHTN has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. AHTN has also been shown to exhibit potent antitumor, antiviral, and antibacterial properties, which make it a promising compound for scientific research. However, AHTN also has some limitations for lab experiments. It has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its application in certain studies. AHTN also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on AHTN. One area of research is the development of novel synthetic methods for AHTN that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of AHTN, which may lead to the discovery of new therapeutic targets for various diseases. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of AHTN in vivo, which may provide valuable information for the development of AHTN-based drugs.
Métodos De Síntesis
The synthesis of AHTN has been achieved through various methods. One of the commonly used methods involves the reaction between 4,6-dichloro-2-thiopyrimidine and 2-thiophenecarbaldehyde in the presence of sodium hydroxide and ethanol. The resulting product is then treated with ammonia and hydrogen peroxide to form AHTN. Another method involves the reaction between 4-amino-6-chloro-2-thiopyrimidine and 2-thiophenecarbaldehyde in the presence of sodium hydride and dimethylformamide. The product is then treated with hydrogen sulfide to form AHTN. These methods have been proven to be effective in synthesizing AHTN with high purity and yield.
Aplicaciones Científicas De Investigación
AHTN has been extensively studied for its potential application in scientific research. It has been found to exhibit antitumor, antiviral, and antibacterial properties. AHTN has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). AHTN has also been shown to exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Propiedades
IUPAC Name |
4-amino-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-8-4-9(15)13-10(12-8)17-5-6(14)7-2-1-3-16-7/h1-4H,5H2,(H3,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWPMENKFQZIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6096719.png)
![2-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096734.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![4-fluoro-N-({1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6096754.png)

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
![7-(4-fluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096760.png)
![N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6096766.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-thienyl)quinoline](/img/structure/B6096774.png)
![2-(methylthio)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]acetamide](/img/structure/B6096777.png)

![3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B6096808.png)
![3,5-dimethoxy-N-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6096816.png)